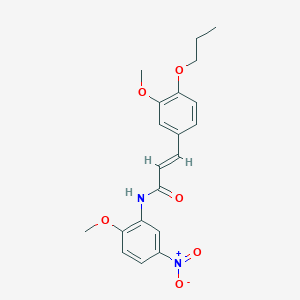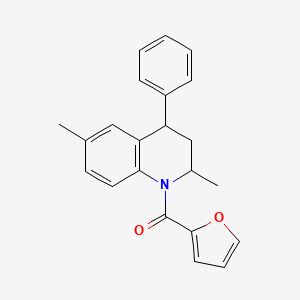![molecular formula C18H16Cl2N2O3 B4023430 3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)
3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
The compound of interest is part of a broader class of molecules that feature a pyrrolidinedione core, substituted with various functional groups that impact its chemical behavior and physical properties. Research in this area often focuses on exploring these compounds' synthesis, structure, reactivity, and potential applications in various fields, excluding direct drug use and dosage discussions.
Synthesis Analysis
Synthesis routes for pyrrolidinedione derivatives generally involve multi-step reactions, starting from α-amino acids or their esters, followed by condensation, cyclization, and acylation steps. For example, Jones et al. (1990) demonstrated the acylation of pyrrolidinediones to produce 3-acyltetramic acids, showcasing a method that could potentially be applied or adapted for synthesizing compounds with similar backbones (Jones et al., 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidinedione derivatives is often elucidated using X-ray crystallography, providing insights into their conformation, molecular packing, and intermolecular interactions. Ganapathy et al. (2015) detailed the crystal structure of a related compound, highlighting the coplanar arrangement of pyrazole, pyridine, and pyran rings and the stabilization of crystal packing by hydrogen bonding (Ganapathy et al., 2015).
Chemical Reactions and Properties
Pyrrolidinedione derivatives undergo various chemical reactions, including acylation, to introduce different acyl groups at specific positions on the ring. These reactions are influenced by the presence of Lewis acids, as described by Jones et al. (1990), which can lead to the formation of new compounds with unique properties (Jones et al., 1990).
Physical Properties Analysis
The physical properties of pyrrolidinedione derivatives, such as melting points, solubility, and crystal structure, are determined by their molecular structure. The study by Ganapathy et al. (2015) provides an example of how crystallographic analysis can reveal such properties, including unit cell dimensions and the stabilizing effects of hydrogen bonds (Ganapathy et al., 2015).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c1-25-14-6-4-13(5-7-14)22-17(23)9-16(18(22)24)21-10-11-2-3-12(19)8-15(11)20/h2-8,16,21H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDJUKUPKXFEOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-[(propylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4023347.png)

![2-bromo-N-[5-({2-[(2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4023380.png)

![5-(4-fluorophenyl)-2-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4023392.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B4023401.png)

![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)
![3-allyl-5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4023420.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)
![N-(3-chloro-4-methylphenyl)-2-[(2-furylmethyl)amino]-5-nitrobenzamide](/img/structure/B4023428.png)


![1-benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023453.png)